3-Acetylpyridine hypoxanthine dinucleotide, also referred to as AcPdAD+ in its oxidized form and AcPdADH in its reduced form, is a synthetic analog of the naturally occurring coenzyme nicotinamide adenine dinucleotide (NAD+). [ [], [] ] This analog differs from NAD+ in two key ways: (1) the nicotinamide moiety is replaced with 3-acetylpyridine and (2) the adenine moiety is replaced with hypoxanthine. [ [], [] ]
In scientific research, 3-acetylpyridine hypoxanthine dinucleotide serves as a valuable tool for investigating enzyme kinetics and mechanisms. [ [], [] ] Due to its structural similarities to NAD+, it can interact with various NAD+-dependent enzymes, often acting as an alternative substrate or inhibitor. [ [], [], [], [], [], [], [], [] ] This interaction allows researchers to study the specific roles of the nicotinamide and adenine moieties in NAD+-dependent enzymatic reactions. [ [], [], [] ]
3-Acetylpyridine hypoxanthine dinucleotide is a complex organic compound that plays a significant role in biochemical processes, particularly in cellular metabolism and energy transfer. This compound is derived from the combination of 3-acetylpyridine, a pyridine derivative, and hypoxanthine, a purine base. The dinucleotide form suggests that it may be involved in nucleotide metabolism or serve as an important cofactor in enzymatic reactions.
The synthesis of 3-acetylpyridine hypoxanthine dinucleotide can originate from naturally occurring compounds found in various biological systems. Both 3-acetylpyridine and hypoxanthine are prevalent in biological tissues and can be synthesized through various metabolic pathways. The compound can also be synthesized in the laboratory through chemical reactions involving these precursors.
3-Acetylpyridine hypoxanthine dinucleotide can be classified under several categories:
The synthesis of 3-acetylpyridine hypoxanthine dinucleotide can be achieved through several methods:
The chemical synthesis may require careful control of temperature and pH to ensure optimal yields. Reaction conditions typically involve:
The molecular structure of 3-acetylpyridine hypoxanthine dinucleotide consists of:
The molecular formula can be represented as C_{12}H_{14}N_{4}O_{5}P_{2}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The molecular weight is approximately 342.25 g/mol.
3-Acetylpyridine hypoxanthine dinucleotide participates in various biochemical reactions:
The reaction kinetics can vary significantly based on environmental conditions such as pH, temperature, and the presence of catalysts or inhibitors. Monitoring these reactions often involves spectroscopic techniques to analyze changes in absorbance or fluorescence.
The mechanism of action for 3-acetylpyridine hypoxanthine dinucleotide primarily involves its role as a cofactor in enzymatic reactions:
Experimental studies have shown that the binding affinity of this compound to target enzymes varies based on structural modifications and environmental conditions, influencing its efficacy as a cofactor.
Relevant analyses include spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry to determine purity and structural integrity.
3-Acetylpyridine hypoxanthine dinucleotide has several applications in scientific research:
Hypoxanthine-containing cofactors represent evolutionarily optimized solutions for metabolic diversity, where the hypoxanthine base (derived from deaminated adenine) provides distinct electronic and steric properties compared to canonical purines. These modified dinucleotides serve as alternate coenzymes in NADP⁺-dependent reactions across phylogenetically diverse organisms. In vascular plants like Zea mays (maize), nicotinamide-hypoxanthine dinucleotide phosphate (NHDP⁺) functions as a functional coenzyme for NADP⁺-malic enzyme, exhibiting Michaelis constants (Kₘ) comparable to native NADP⁺ and only threefold variation in Vₘₐₓ [2]. This conservation suggests deep evolutionary optimization of hypoxanthine cofactors for specific redox transformations.
In apicomplexan parasites like Plasmodium falciparum, hypoxanthine-based nucleotide salvage is absolutely required due to the absence of de novo purine synthesis pathways. The parasite’s hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) salvages host-derived hypoxanthine to synthesize inosine monophosphate (IMP), making this pathway therapeutically exploitable [1]. The centrality of hypoxanthine metabolism is further evidenced by the antiplasmodial activity of compounds like lupeol, which inhibits PfHGXPRT with a binding energy of −7.6 kcal/mol, destabilizing the enzyme’s tertiary structure [1].
Modified dinucleotides also serve as critical probes in metabolic enzymology. 3-Acetylpyridine hypoxanthine dinucleotide—a hybrid molecule combining a 3-acetylpyridine moiety with a hypoxanthine base—enables mechanistic dissection of NAD⁺-dependent enzymes. Its application reveals cofactor binding site flexibility, particularly in dehydrogenases where the hypoxanthine’s reduced hydrogen-bonding capacity alters enzyme-coenzyme interactions [5].
The functional divergence of NAD(P) analogs between prokaryotes and eukaryotes reflects distinct evolutionary pressures. Prokaryotic TIR (Toll/Interleukin-1 Receptor) domain proteins exhibit constitutive NADase activity, cleaving NAD⁺ into nicotinamide and ADP-ribose (ADPR) without producing cyclic ADPR (cADPR)—a signature of eukaryotic SARM1 TIR domains. This difference highlights a fundamental evolutionary split: prokaryotic TIR domains primarily function as metabolic enzymes, while their eukaryotic counterparts acquired specialized signaling roles [4]. Kinetic analyses confirm this divergence; Escherichia coli TcpC-TIR exhibits a Kₘ of 196 µM for NAD⁺, closely matching the intracellular NAD⁺ concentration in bacteria (~200–640 µM), whereas eukaryotic NADases operate at lower substrate concentrations [4].
Table 2: Evolutionary Divergence in NAD⁺ Utilization Mechanisms
Feature | Prokaryotic Systems | Eukaryotic Systems | Functional Implications |
---|---|---|---|
Primary TIR domain function | NAD⁺ cleavage to Nam + ADPR | NAD⁺ cleavage to Nam + ADPR + cADPR | Prokaryotes: Metabolic regulation; Eukaryotes: Signaling [4] |
Catalytic residue | Conserved glutamic acid | Conserved glutamic acid (e.g., SARM1 E642) | Shared catalytic mechanism despite functional divergence |
Kₘ for NAD⁺ | 196–490 µM (TcpC/TirS TIR domains) | Not reported for SARM1 | Adapted to physiological NAD⁺ concentrations [4] |
PfHGXPRT specificity | Not applicable | Utilizes host-derived hypoxanthine | Therapeutic target in malaria [1] |
Eukaryotic parasites like Plasmodium exhibit unique adaptations in purine salvage pathways. PfHGXPRT’s ability to phosphoribosylate hypoxanthine, guanine, and xanthine—catalyzing reversible phosphoribosyl transfer—provides metabolic flexibility absent in mammalian hosts. This enzyme’s phylogenetic distinction makes it a drug target, as inhibitors can selectively disrupt parasite nucleotide synthesis without affecting host enzymes [1]. The structural basis for this divergence lies in Plasmodium’s reliance on purine salvage, whereas mammals utilize both salvage and de novo synthesis.
Bacterial NADP⁺-utilizing enzymes show cofactor promiscuity absent in eukaryotes. Staphylococcus aureus TirS-TIR cleaves both NAD⁺ and NADP⁺ with comparable efficiency, while eukaryotic NADases typically prefer one cofactor. This flexibility may reflect prokaryotes’ need to adapt to fluctuating nutrient environments, whereas eukaryotes evolved tighter metabolic regulation [4].
Positional isomerism in pyridine ring modifications critically determines the electrochemical and steric properties of NAD(P) analogs. 3-Acetylpyridine hypoxanthine dinucleotide and its 4-acetyl counterpart exhibit divergent redox potentials due to electronic effects. The 3-acetyl group’s position ortho to the reactive pyridinium nitrogen lowers the reduction potential compared to 4-acetyl derivatives, altering their efficiency as electron carriers. This difference enables selective application in enzymatic assays: 3-acetylpyridine adenine dinucleotide (APAD⁺) is preferred in Plasmodium lactate dehydrogenase (PfLDH) assays due to its enhanced cofactor specificity over mammalian LDHs [6].
Steric constraints imposed by positional isomerism significantly impact enzyme binding. In NADP⁺-malic enzyme from maize, 3-acetylpyridine adenine dinucleotide phosphate (APADP⁺) acts as an efficient coenzyme, while 3-aminopyridine adenine dinucleotide phosphate (AADP⁺) functions as a competitive inhibitor [2]. This contrast arises because the 3-acetyl group’s steric bulk is accommodated within the coenzyme binding pocket, whereas the 3-amino group may form non-productive hydrogen bonds. Similarly, thionicotinamide-adenine dinucleotide phosphate (SNADP⁺) inhibits maize malic enzyme despite its structural similarity to NADP⁺, likely due to altered electronic properties [2].
Table 3: Impact of Pyridine Modifications on Cofactor Function
Analog | Modification Position | Redox Potential Shift | Enzymatic Compatibility |
---|---|---|---|
3-Acetylpyridine hypoxanthine dinucleotide | C3 of pyridine | Lower reduction potential | Mechanistic probe for dehydrogenases [5] |
4-Acetylpyridine adenine dinucleotide | C4 of pyridine | Higher reduction potential | Limited enzyme compatibility |
APADP⁺ | C3 of pyridine | Moderate shift | Functional coenzyme for maize malic enzyme [2] |
SNADP⁺ | C3 substitution with C≡S | Significant shift | Competitive inhibitor for multiple enzymes [2] [3] |
The electronic landscape of the pyridine ring governs coenzyme activity. Semiempirical self-consistent field-molecular orbital (SCF-MO) calculations demonstrate that charge density at the C4 atom of the pyridine ring—the hydride transfer site—is the primary determinant of cofactor efficiency. 3-Acetylpyridine analogs exhibit reduced electron density at C4 compared to nicotinamide, slowing hydride transfer rates but enabling precise mechanistic studies [2] [3]. This property is exploited in PfLDH assays, where 3-acetylpyridine adenine dinucleotide (APAD⁺) yields superior signal-to-background ratios over NAD⁺ when coupled with bacterial nitroreductase (NTR) and near-infrared probes [6].
Non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) from celery leaves further illustrates steric selectivity. While accepting multiple NADP⁺ analogs as cofactors, it exhibits strict discrimination against adenosine 2′-monophosphate (2′AMP) and adenosine 2′:3′-cyclic monophosphate (2′3′AMPc), which lack the pyridine moiety entirely. This confirms that the pyridine ring’s electronic properties—not just the adenine-hypoxanthine base—are evolutionarily optimized for redox catalysis [3].
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